Vermistatin Exhibits Superior Larvicidal Potency Compared to Dihydrovermistatin in Culex pipiens quinquefasciatus Bioassay
In a direct comparative larvicidal bioassay against Culex pipiens quinquefasciatus (southern house mosquito, a vector for Zika and West Nile viruses), vermistatin demonstrated approximately 3-fold greater potency than its structurally related analog dihydrovermistatin. Transcriptomic analysis of larvae exposed to the median lethal concentration of vermistatin revealed differential expression of 1055 genes, with 477 downregulated and 578 upregulated, affecting metabolic processes, membrane components, and catalytic activity pathways, including induction of 3 cytochrome P450s, 2 ABC transporters, and 1 UGT detoxification-related gene [1].
| Evidence Dimension | Larvicidal activity (LC50) |
|---|---|
| Target Compound Data | LC50 = 28.13 mg/L |
| Comparator Or Baseline | Dihydrovermistatin (LC50 = 83.87 mg/L) |
| Quantified Difference | 2.98-fold greater potency (lower LC50) |
| Conditions | Culex pipiens quinquefasciatus larvae larvicidal bioassay |
Why This Matters
For researchers developing novel mosquito control agents, vermistatin offers a quantifiable 3-fold potency advantage over its closest reduced analog, directly impacting dose-response optimization and lead candidate selection.
- [1] Wang, Y., et al. (2025). Transcriptome analysis of Culex pipiens quinquefasciatus larvae exposed to a semi-lethal dose of vermistatin. Tropical Medicine and Infectious Disease, 10(2), 31. View Source
